molecular formula C15H28N4O6S B14208727 L-Threonyl-L-alanyl-L-methionyl-L-alanine CAS No. 798541-18-1

L-Threonyl-L-alanyl-L-methionyl-L-alanine

Cat. No.: B14208727
CAS No.: 798541-18-1
M. Wt: 392.5 g/mol
InChI Key: AWGZLOWKGWFBBO-HHKYUTTNSA-N
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Description

L-Threonyl-L-alanyl-L-methionyl-L-alanine: is a peptide composed of four amino acids: threonine, alanine, methionine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides, including L-Threonyl-L-alanyl-L-methionyl-L-alanine, typically involves the stepwise coupling of amino acids. One common method is the solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

    Cleavage: of the peptide from the resin using a cleavage reagent like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can produce large quantities of peptides with high purity and efficiency. The process is similar to laboratory-scale synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-alanyl-L-methionyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for functional group substitution.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Threonyl-L-alanyl-L-methionyl-L-alanine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L-Threonyl-L-alanyl-L-methionyl-L-alanine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

798541-18-1

Molecular Formula

C15H28N4O6S

Molecular Weight

392.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C15H28N4O6S/c1-7(17-14(23)11(16)9(3)20)12(21)19-10(5-6-26-4)13(22)18-8(2)15(24)25/h7-11,20H,5-6,16H2,1-4H3,(H,17,23)(H,18,22)(H,19,21)(H,24,25)/t7-,8-,9+,10-,11-/m0/s1

InChI Key

AWGZLOWKGWFBBO-HHKYUTTNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)N)O

Origin of Product

United States

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